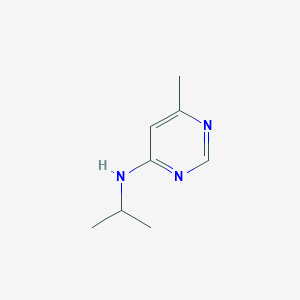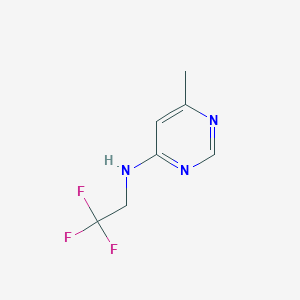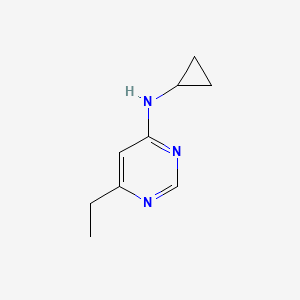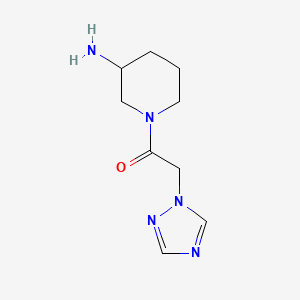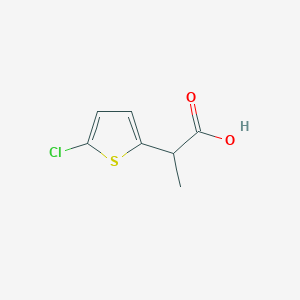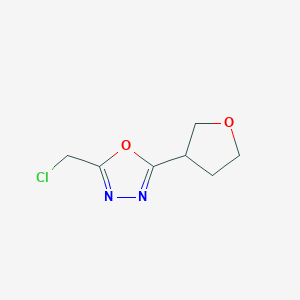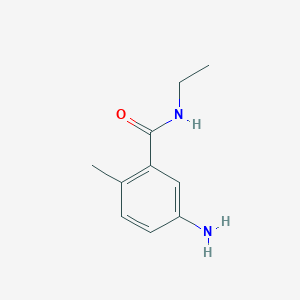![molecular formula C11H12F3NO2 B1465795 1-{[4-(Trifluoromethoxy)phenyl]methyl}azetidin-3-ol CAS No. 1272260-41-9](/img/structure/B1465795.png)
1-{[4-(Trifluoromethoxy)phenyl]methyl}azetidin-3-ol
Overview
Description
1-{[4-(Trifluoromethoxy)phenyl]methyl}azetidin-3-ol is a chemical compound characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to an azetidin-3-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[4-(Trifluoromethoxy)phenyl]methyl}azetidin-3-ol typically involves the following steps:
Formation of the Trifluoromethoxyphenyl Intermediate: The initial step involves the preparation of the 4-(trifluoromethoxy)phenyl intermediate. This can be achieved through the reaction of 4-hydroxybenzaldehyde with trifluoromethanesulfonic anhydride in the presence of a base.
Azetidin-3-ol Formation: The azetidin-3-ol moiety can be synthesized via a cyclization reaction involving an appropriate precursor, such as an amino alcohol.
Coupling Reaction: The final step involves the coupling of the 4-(trifluoromethoxy)phenyl intermediate with the azetidin-3-ol moiety under suitable reaction conditions, such as the use of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and environmental sustainability. This could include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-{[4-(Trifluoromethoxy)phenyl]methyl}azetidin-3-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
1-{[4-(Trifluoromethoxy)phenyl]methyl}azetidin-3-ol has several scientific research applications, including:
Medicinal Chemistry: The compound’s unique structural features make it a potential candidate for drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Materials Science: The trifluoromethoxy group imparts desirable properties such as increased stability and lipophilicity, making the compound useful in the development of advanced materials.
Biological Studies: The compound can be used as a probe to study biological pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 1-{[4-(Trifluoromethoxy)phenyl]methyl}azetidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances the compound’s binding affinity and selectivity, leading to modulation of the target’s activity. The azetidin-3-ol moiety may also contribute to the compound’s overall pharmacological profile by influencing its solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
1-{[4-(Trifluoromethyl)phenyl]methyl}azetidin-3-ol: This compound is similar in structure but contains a trifluoromethyl group instead of a trifluoromethoxy group.
1-{[4-(Methoxy)phenyl]methyl}azetidin-3-ol: This compound has a methoxy group instead of a trifluoromethoxy group.
Uniqueness
1-{[4-(Trifluoromethoxy)phenyl]methyl}azetidin-3-ol is unique due to the presence of the trifluoromethoxy group, which imparts distinct physicochemical properties such as increased stability, lipophilicity, and electron-withdrawing effects. These properties can enhance the compound’s performance in various applications compared to its analogs.
Properties
IUPAC Name |
1-[[4-(trifluoromethoxy)phenyl]methyl]azetidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO2/c12-11(13,14)17-10-3-1-8(2-4-10)5-15-6-9(16)7-15/h1-4,9,16H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVMWMAOUHMJEHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=CC=C(C=C2)OC(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(oxan-4-yl)methyl]cyclohexanamine](/img/structure/B1465714.png)
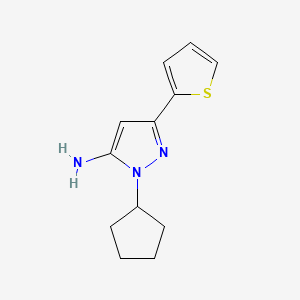
![2-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-2-yl)acetic acid](/img/structure/B1465719.png)
![2-[(6-Ethylpyrimidin-4-yl)amino]ethan-1-ol](/img/structure/B1465720.png)
![2-[(6-Ethylpyrimidin-4-yl)amino]propanoic acid](/img/structure/B1465721.png)
